4-[(1R)-1-(Acetylamino)ethyl]benzoic acid
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Overview
Description
4-[(1R)-1-(Acetylamino)ethyl]benzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, characterized by the presence of an acetylamino group attached to an ethyl side chain
Scientific Research Applications
4-[(1R)-1-(Acetylamino)ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information available indicates that “4-[(1R)-1-(Acetylamino)ethyl]benzoic acid” may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid typically involves the acetylation of 4-aminobenzoic acid. The process can be summarized as follows:
Starting Material: 4-aminobenzoic acid.
Acetylation Reaction: The 4-aminobenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetylamino group.
Purification: The resulting product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the acetylation reaction.
Continuous Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored to ensure optimal yield and purity.
Automated Purification: Advanced purification techniques, such as chromatography, are employed to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can participate in substitution reactions, where the acetylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives with modified functional groups.
Reduction Products: Compounds with an amino group instead of the acetylamino group.
Substitution Products: A wide range of derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
4-Aminobenzoic Acid: The precursor in the synthesis of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid.
4-Acetylaminobenzoic Acid: A compound with a similar structure but different functional groups.
N-Acetyl-4-aminobenzoic Acid: Another derivative of benzoic acid with acetylamino substitution.
Properties
IUPAC Name |
4-[(1R)-1-acetamidoethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGHZGMYGRBYIO-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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